molecular formula C16H14ClN3OS B2510162 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 920174-27-2

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2510162
CAS No.: 920174-27-2
M. Wt: 331.82
InChI Key: FHLZJYVOOOSPBE-UHFFFAOYSA-N
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Description

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS 920175-02-6) is a synthetically designed organic compound with a molecular formula of C22H17ClFN3OS and a molecular weight of 425.91 g/mol . This complex molecule is built around a benzothiazole core, a privileged scaffold in medicinal chemistry known for conferring significant biological activity to molecules . The structure incorporates several key pharmacophoric elements: a 6-chloro-4-methylbenzo[d]thiazol-2-yl group, a pyridin-3-ylmethyl moiety, and an acetamide linker that facilitates the connection of these heterocyclic systems . The presence of both electron-withdrawing (chloro) and electron-donating (methyl) substituents on the benzothiazole ring, along with the nitrogen-rich pyridine ring, creates a multifunctional scaffold with potential for diverse molecular interactions. Benzothiazole derivatives, like this compound, are the subject of extensive research in drug discovery due to their wide spectrum of reported pharmacological activities. Scientific literature indicates that structurally similar benzothiazole-acetamide hybrids have demonstrated promising antibacterial and antibiofilm potential against resistant strains of bacteria . Furthermore, benzothiazole nuclei are being rationally designed and developed as novel anti-tubercular agents to address the growing need for effective therapies against multidrug-resistant tuberculosis . The specific stereoelectronic properties imparted by its hybrid structure make this compound a valuable intermediate for the synthesis of more complex molecules and a candidate for hit-to-lead optimization in various therapeutic programs, including neurodegenerative diseases and metabolic disorders, where benzothiazole motifs have shown relevance . This product is provided as a solid and is intended for use in laboratory research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care, utilizing personal protective equipment and adhering to standard laboratory safety protocols.

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c1-10-6-13(17)7-14-15(10)19-16(22-14)20(11(2)21)9-12-4-3-5-18-8-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLZJYVOOOSPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N(CC3=CN=CC=C3)C(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 6-chloro-4-methylbenzoic acid, under acidic conditions.

    Introduction of the pyridin-3-ylmethyl group: This step involves the alkylation of the benzo[d]thiazole derivative with pyridin-3-ylmethyl chloride in the presence of a base like potassium carbonate.

    Acetamide formation: The final step is the acylation of the resulting intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzo[d]thiazole ring, forming corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzo[d]thiazole ring, leading to the formation of amines or reduced heterocycles.

    Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, reduced heterocycles.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine:

    Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in the treatment of diseases.

    Biological Probes: It can be used as a fluorescent probe or a labeling agent in biological assays to study cellular processes.

Industry:

    Agriculture: The compound may be explored as a pesticide or herbicide due to its potential bioactivity against pests or weeds.

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide with key analogs, focusing on structural variations, physicochemical properties, and inferred biological relevance.

Table 1: Structural and Functional Comparison of Benzothiazole-Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notable Features Evidence ID
This compound C₁₉H₁₇ClN₄OS 392.88 6-Cl, 4-CH₃ (benzothiazole); pyridin-3-ylmethyl (acetamide) Dual N-substitution on acetamide; potential for enhanced lipophilicity
N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4l) C₂₇H₂₄N₄O₂S 492.57 6-OCH₃ (benzothiazole); dihydroisoquinoline substituent Higher molecular weight due to fused isoquinoline; improved solubility (alkoxy group)
N-(6-(6-Cyano-5-(4-methoxyphenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide C₂₂H₁₇N₅O₄S₂ 479.54 Cyano, sulfonamido (pyridine); methoxy (aryl) Bulky substituents may hinder membrane permeability; sulfonamide enhances hydrogen bonding
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxopyrimidoindol-2-yl)thio)acetamide C₂₇H₁₉N₇O₃S₂ 561.61 Pyrimidoindole-thioether; nitro group (aryl) Extended π-system; nitro group may confer redox activity
N-(6-Chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide C₂₀H₁₇ClN₄O₃S 428.90 Pyrrolidinone ring (acetamide) Polar dioxopyrrolidinone enhances solubility; dual N-substitution

Key Observations

Substituent Effects on Lipophilicity and Solubility The 6-chloro-4-methyl substitution in the target compound increases lipophilicity compared to alkoxy (e.g., 6-OCH₃ in compound 4l) or polar nitro/nitrile groups .

Biological Activity Correlations

  • Analogs with sulfonamide or pyrimidoindole moieties (e.g., and ) exhibit structural motifs associated with kinase inhibition or DNA intercalation, though direct activity data for the target compound are unavailable .
  • The pyridin-3-ylmethyl group in the target compound may facilitate binding to nicotinic acetylcholine receptors or metalloenzymes, as seen in related pyridine-containing derivatives .

Synthetic Pathways

  • Most analogs are synthesized via nucleophilic substitution (e.g., chloroacetyl chloride intermediates) or heterocycle coupling, consistent with methods described in and .

Thermal and Spectral Properties

  • Melting points for benzothiazole derivatives (e.g., 240–260°C in ) suggest high thermal stability, likely shared by the target compound due to its rigid aromatic core .

Biological Activity

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, synthesis, and biological mechanisms, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H18ClN3OSC_{18}H_{18}ClN_{3}OS, with a molecular weight of 359.9 g/mol. The compound features a chloro-substituted benzothiazole moiety linked to a pyridine group, suggesting potential interactions with various biological targets.

PropertyValue
Molecular FormulaC18H18ClN3OS
Molecular Weight359.9 g/mol
CAS Number920214-79-5
Purity≥98%

Synthesis

The synthesis of this compound generally involves several key steps:

  • Formation of the Benzothiazole Core : The initial step typically includes the synthesis of the benzothiazole scaffold through cyclization reactions involving appropriate precursors.
  • Pyridine Substitution : The next step involves the introduction of the pyridine moiety, which can be achieved via nucleophilic substitution reactions.
  • Acetamide Formation : Finally, acetamide is formed through acylation reactions, leading to the final product.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Preliminary studies have shown that this compound possesses significant anticancer properties. It has been evaluated against various cancer cell lines, including A549 (lung cancer) and C6 (glioma). The mechanisms of action include:

  • Induction of Apoptosis : The compound promotes apoptotic pathways in tumor cells, as evidenced by caspase activation assays.

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membrane integrity, leading to cell death.

Neuroprotective Effects

Recent studies suggest that this compound may exhibit neuroprotective properties by inhibiting neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases.

Case Studies

  • Anticancer Evaluation : In a study published in 2014, various thiazole derivatives were synthesized and evaluated for their anticancer activity. Compounds similar to this compound showed promising results against A549 and C6 cell lines using MTT assays and DNA synthesis analysis .
  • Antimicrobial Testing : Another study highlighted the antimicrobial efficacy of thiazole derivatives, with this compound exhibiting significant activity against various pathogens .

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